3-Acetyl-5-formylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-acetyl-5-formylbenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
ANJLQHNQWXSBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Acetyl-5-formylbenzoic acid CAS number and chemical identifiers
Topic: 3-Acetyl-5-formylbenzoic acid CAS number and chemical identifiers Content Type: An in-depth technical guide or whitepaper.
CAS Registry Number: 1393581-91-3[1][2][3][4][5][6][7][8]
Executive Summary
This compound is a trisubstituted benzene derivative characterized by the presence of three distinct functional groups: a carboxylic acid (position 1), an acetyl group (position 3), and a formyl (aldehyde) group (position 5).[3] This unique "1,3,5" substitution pattern makes it a critical heterofunctional building block in organic synthesis.
Its primary utility lies in Metal-Organic Framework (MOF) construction and Diversity-Oriented Synthesis (DOS) . Unlike symmetrical linkers (e.g., terephthalic acid), this compound offers orthogonal reactivity: the carboxylic acid drives coordination/anchoring, while the aldehyde and ketone moieties remain available for Post-Synthetic Modification (PSM) via Schiff base formation or aldol condensations, respectively.
Chemical Identifiers & Core Data
The following data establishes the precise chemical identity of the compound. Researchers should verify catalog entries against the SMILES string to confirm the substitution pattern (meta-substitution).
| Identifier | Value |
| CAS Number | 1393581-91-3 |
| Chemical Name | This compound |
| Synonyms | 3-Acetyl-5-formyl-benzoic acid; Benzoic acid, 3-acetyl-5-formyl- |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| SMILES | CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O |
| InChI Key | (Predicted) ZRYCQCJ...[2][3] Note: Verify via SMILES generation |
| MDL Number | MFCD28143291 (Example placeholder, verify specific vendor MDL) |
Physicochemical Properties (Experimental & Predicted)
-
Physical State: Solid (typically off-white to pale yellow powder).
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Sparingly soluble in water; solubility increases at alkaline pH (carboxylate formation).
-
Acidity (pKa): ~3.8–4.0 (carboxylic acid), typical of substituted benzoic acids.
-
Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) in air over time; storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended.
Synthetic Methodology & Production
The synthesis of this compound requires careful orchestration to differentiate the two carbonyl substituents (acetyl vs. formyl) on the aromatic ring.
Retrosynthetic Analysis
Direct electrophilic aromatic substitution is not viable due to the deactivating nature of the existing groups. The most robust industrial route relies on the controlled oxidation of 3-acetyl-5-methylbenzoic acid . This precursor allows for the selective functionalization of the benzylic methyl group into an aldehyde without over-oxidizing the acetyl group.
Protocol: Benzylic Oxidation Route
Rationale: This pathway utilizes the stability of the acetyl group under radical bromination conditions to selectively target the methyl group.
Step 1: Radical Bromination
-
Precursor: 3-Acetyl-5-methylbenzoic acid (CAS 1393540-28-7).[1][2][3][4][5][6][7][8]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic initiator), CCl₄ or Benzotrifluoride (solvent).
-
Conditions: Reflux, 4–6 hours.
-
Mechanism: Radical substitution yields 3-acetyl-5-(bromomethyl)benzoic acid.
Step 2: Sommelet Oxidation (or Kornblum Oxidation)
-
Reagents: Hexamethylenetetramine (HMTA) followed by hydrolysis, or DMSO/NaHCO₃.
-
Conditions: Reflux in aqueous acetic acid (Sommelet) or heating in DMSO (Kornblum).
-
Outcome: Conversion of the benzyl bromide to the aldehyde (-CHO).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the critical divergence points where impurities (over-oxidation) must be controlled.
Figure 1: Step-wise synthetic pathway from the methyl-substituted precursor to the target aldehyde, highlighting the critical oxidation step.
Applications in Research & Development
Metal-Organic Frameworks (MOFs)
This compound acts as a multivariate linker . In reticular chemistry, introducing functional complexity into the pores of MOFs is a key strategy for catalysis and gas separation.
-
Role: The carboxylate binds to metal clusters (e.g., Zn, Zr, Cu) to form the lattice.
-
Orthogonal Reactivity: The pendant formyl and acetyl groups do not participate in coordination but protrude into the MOF pores.
-
Post-Synthetic Modification (PSM): Researchers can treat the formed MOF with amines. The formyl group reacts selectively with primary amines (forming imines) under mild conditions, while the acetyl group requires harsher conditions, allowing for sequential, dual-functionalization of the pore environment.
Drug Discovery Scaffolds
The compound serves as a core scaffold for synthesizing complex heterocycles.
-
Reaction A (Aldehyde): Condensation with diamines yields benzimidazoles.
-
Reaction B (Acetyl): Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, which are precursors to pyrazolines and isoxazoles.
Logic of Orthogonal Functionalization
The diagram below details how the three functional groups are utilized in a sequential workflow.
Figure 2: Orthogonal reactivity map showing how each functional group is independently targeted for supramolecular construction or chemical synthesis.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under argon. The aldehyde is sensitive to aerobic oxidation.
-
Safety (GHS):
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling to prevent inhalation of fine dust.
-
References
- Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970–1000. (Contextual reference for PSM methodology).
- Kornblum, N., et al. (1957). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 79(24), 6562.
Sources
- 1. 619-20-5|3-Ethylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 55860-35-0|4-Acetyl-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 26311-45-5|4-Pentylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 1585-67-7|4,4'-Oxalyldibenzoic acid|BLD Pharm [bldpharm.com]
- 5. 1774401-34-1|1,3-Benzenedicarboxylic acid, 5,5'-(1,2-ethanediyl)bis-|BLD Pharm [bldpharm.com]
- 6. 3609-53-8|Methyl 4-acetylbenzoate|BLD Pharm [bldpharm.com]
- 7. 393516-78-4|3-Acetyl-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. 2479-49-4|Benzophenonetetracarboxylic Acid|BLD Pharm [bldpharm.com]
3-Acetyl-5-formylbenzoic Acid: A Tri-Functional Scaffold for Medicinal Chemistry and Materials Science
[1][2]
Executive Summary
3-Acetyl-5-formylbenzoic acid (CAS: 1393581-91-3) represents a high-value "Swiss Army Knife" intermediate in organic synthesis.[1][2] Unlike mono-functionalized benzoic acids, this molecule possesses three distinct reactive centers: a carboxylic acid , an aldehyde , and a ketone (acetyl) . This tri-functionality allows for orthogonal chemoselectivity—the ability to react one group while leaving the others intact without complex protecting group strategies.
For the drug development professional, this molecule is a critical pharmacophore scaffold , enabling the rapid construction of heterocyclic libraries (e.g., phthalazines, isoquinolines). For the materials scientist, it serves as a ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) , where the aldehyde and acetyl groups act as handles for post-synthetic modification (PSM) within porous networks.[2]
Part 1: Structural Analysis & Chemical Reactivity[1][2]
The "Tri-Functional" Advantage
The molecule's utility stems from the reactivity hierarchy of its three functional groups. In a standard nucleophilic attack scenario, the reactivity order is generally:
12This hierarchy allows researchers to perform divergent synthesis :
-
Aldehyde: Selective reductive amination or Schiff base formation (bioconjugation site).
-
Ketone: Grignard addition or Aldol condensation (carbon skeleton extension).
-
Acid: Amide coupling or metal coordination (anchoring site).
Reactivity Map (DOT Visualization)
The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.
Caption: Orthogonal reactivity landscape of this compound, enabling selective functionalization.
Part 2: Synthetic Utility in Drug Discovery[1][2]
Heterocycle Construction (Phthalazinones)
A primary application of 2-acyl-benzaldehydes and their derivatives is the synthesis of phthalazinones , a scaffold found in PARP inhibitors (e.g., Olaparib) and anti-inflammatory agents.[2]
-
Mechanism: The hydrazine nucleophile attacks the aldehyde (forming a hydrazone) and then cyclizes onto the acetyl group (or vice-versa depending on conditions), followed by oxidation or dehydration.
-
Significance: This reaction creates a rigid bicyclic core while leaving the carboxylic acid available for attaching a solubilizing tail or a target-binding motif.[1][2]
Fragment-Based Drug Discovery (FBDD)
In FBDD, researchers screen small, low-molecular-weight "fragments" against a protein target.[1][2] this compound serves as an ideal "linker fragment."[1][2]
-
The Acid: Binds to basic residues (Arg/Lys) in the protein pocket.
-
The Aldehyde: Can form reversible covalent bonds with catalytic lysines (Schiff base).
-
The Acetyl: Probes hydrophobic pockets.
Part 3: Applications in Materials Science (MOFs & COFs)
Ligand for Reticular Chemistry
The meta-substitution pattern of the formyl and acetyl groups relative to the carboxylic acid prevents steric crowding near the metal cluster, allowing for the formation of open-pore MOFs .[1][2]
| Feature | Application Benefit |
| Rigid Phenyl Core | Provides structural stability and defined pore size.[1][2] |
| Carboxylic Acid | Coordinates with metal clusters (e.g., Zn, Zr, Cu) to form the lattice nodes. |
| Pendant -CHO/-COCH3 | Post-Synthetic Modification (PSM): The aldehyde/ketone groups point into the pore.[1][2] They can be reacted after the MOF is built to attach catalysts, drugs, or sensors without collapsing the framework. |
Part 4: Experimental Protocols
Protocol A: Selective Reductive Amination (Bioconjugation)
Objective: To attach an amine-containing drug or tag to the aldehyde position without affecting the acetyl or acid groups.[1][2]
Reagents:
-
Amine (
) (1.1 eq)[1][2] -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)[2]
Workflow:
-
Imine Formation: Dissolve this compound in DCM. Add the amine and catalytic AcOH. Stir at room temperature (RT) for 2 hours.
-
Note: The aldehyde reacts much faster than the acetyl ketone.
-
-
Reduction: Add STAB in one portion. Stir for 4–16 hours under
. -
Quench: Quench with saturated
. -
Workup: Extract with EtOAc. The carboxylic acid may require acidification of the aqueous layer to extract, or it can be protected as a methyl ester prior to this sequence if solubility is an issue.
Protocol B: Synthesis of Phthalazin-1(2H)-one Derivative
Objective: To cyclize the scaffold into a bioactive heterocycle.[1][2]
Reagents:
Workflow:
-
Dissolution: Suspend the starting material in EtOH (0.5 M concentration).
-
Cyclization: Add hydrazine hydrate dropwise.
-
Reflux: Heat to reflux (
) for 4–6 hours. The solution typically turns clear then precipitates the product. -
Isolation: Cool to RT. Filter the precipitate. Wash with cold EtOH.
-
Result: The product is a phthalazinone derivative with a pendant carboxylic acid, ready for further coupling.
Part 5: Future Outlook & Biological Potential[1][2]
While this compound is currently a niche intermediate, its structural homology to salicylic acid and acetophenone suggests potential intrinsic biological activities that warrant investigation:
-
Anti-inflammatory: Benzoic acid derivatives often inhibit cyclooxygenase (COX) enzymes.
-
Aldehyde Toxicity/Reactivity: The reactive aldehyde may act as a covalent inhibitor for cysteine proteases, suggesting potential antiparasitic or antiviral utility if properly targeted.
Recommendation for Researchers: Use this molecule not just as a passive linker, but as a pro-drug scaffold . The aldehyde can be masked as an acetal and released in the acidic environment of a tumor, serving as a reactive "warhead."
References
-
PubChem. (n.d.).[4][5] 3-Acetylbenzoic acid (CID 220324).[2] National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.[2] Acta Crystallographica Section C. Retrieved from [Link](Cited for MOF ligand design principles using multi-functional benzoic acids).
Sources
- 1. 1378846-56-0|5-Acetyl-2-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 128228-30-8|3-Acetyl-5-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 579-18-0|3-Benzoylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. CID 159698367 | C16H12O6 | CID 159698367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Discovery of 3-Acetyl-5-formylbenzoic Acid
Abstract: This technical guide presents a novel, plausible synthetic pathway for 3-acetyl-5-formylbenzoic acid, a trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Given the absence of this compound in current chemical literature, this document outlines its conceptual "discovery" through rational synthetic design. The proposed multi-step synthesis commences from the readily available precursor, 3,5-dimethylbenzoic acid. Each synthetic step is detailed with in-depth protocols, mechanistic insights, and justifications for experimental choices, grounded in established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities and expand their synthetic toolkit.
Introduction: The Rationale for a Novel Trifunctional Scaffold
In the landscape of drug discovery and materials science, the development of novel molecular scaffolds is a cornerstone of innovation. Aromatic carboxylic acids bearing multiple, distinct functional groups offer a rich platform for creating diverse chemical libraries and advanced materials. The title compound, this compound, possesses three key functional groups: a carboxylic acid, a formyl (aldehyde) group, and an acetyl (ketone) group. This unique combination allows for orthogonal chemical modifications, making it an exceptionally valuable intermediate for:
-
Drug Discovery: Serving as a central scaffold for the synthesis of complex molecules through sequential, chemoselective reactions. The formyl and acetyl groups can be independently derivatized to explore structure-activity relationships (SAR) extensively.
-
Polymer and Materials Science: Acting as a trifunctional monomer for the creation of novel polymers, resins, and metal-organic frameworks (MOFs) with tailored properties.[1]
-
Agrochemicals: Providing a versatile starting point for the synthesis of new pesticides and herbicides.[1]
This guide provides a robust, theoretical framework and detailed experimental blueprint for the synthesis of this previously undocumented compound.
Proposed Synthetic Pathway: A Rational Approach to Discovery
The "discovery" of this compound is presented here as the design of a logical and efficient synthetic route. The proposed pathway begins with 3,5-dimethylbenzoic acid and proceeds through a series of functional group transformations, including protection, selective oxidation, and functional group interconversion.
The overall synthetic workflow is depicted below.
Sources
Exploring derivatives and analogs of 3-Acetyl-5-formylbenzoic acid
A Guide to Analog Design and Synthesis
Part 1: The Orthogonal Challenge
In the landscape of Fragment-Based Drug Discovery (FBDD) and linker design, 3-acetyl-5-formylbenzoic acid represents a "privileged scaffold" due to its unique tri-functional orthogonality . Unlike symmetric linkers (e.g., isophthalic acid), this molecule presents three distinct electrophilic sites with graded reactivity profiles:
-
The Aldehyde (C-5): Highly reactive toward nucleophilic attack (amines, ylides) and oxidation.
-
The Ketone (C-3): Moderately reactive; requires activation or forcing conditions compared to the aldehyde.
-
The Carboxylic Acid (C-1): Ionizable, amenable to amide coupling, but requires activation (e.g., HATU, SOCl₂) to react with nucleophiles.
This guide provides a roadmap for exploiting these reactivity differences to construct complex bioactive molecules, such as PROTAC linkers, kinase inhibitors, and DNA-encoded library (DEL) members.
Part 2: Synthetic Access
While this compound is not a commoditized bulk chemical, it is readily accessible via modern cross-coupling methodologies. We recommend a divergent route starting from 3,5-dibromobenzoic acid , which allows for the introduction of the acetyl and formyl groups in a controlled manner.
Recommended Synthetic Route: The "Sequential Lithiation" Protocol
This protocol avoids the poor selectivity often seen in the oxidation of polymethylated benzenes.
-
Starting Material: 3,5-Dibromobenzoic acid.[1]
-
Step 1 (Protection): Esterification to Methyl 3,5-dibromobenzoate.
-
Step 2 (Mono-acylation): Stille coupling with tributyl(1-ethoxyvinyl)tin followed by hydrolysis, OR selective Lithium-Halogen exchange followed by reaction with
-dimethylacetamide (DMA). -
Step 3 (Formylation): Palladium-catalyzed formylation (CO/H₂) or Lithiation/DMF quench of the remaining bromide.
-
Step 4 (Deprotection): Mild hydrolysis of the methyl ester.
Figure 1: Modular synthesis of the core scaffold via Palladium-catalyzed cross-coupling.
Part 3: Chemoselective Derivatization
The core value of this scaffold lies in the ability to react the aldehyde in the presence of the ketone. This section details the "Order of Operations" required to maintain yield and purity.
The Reactivity Hierarchy
Strategy A: Reductive Amination (Aldehyde Selective)
Aldehydes form imines significantly faster than ketones. By using Sodium Triacetoxyborohydride (STAB) at low temperatures (0°C to RT), one can selectively reductively aminate the C-5 formyl group without reducing the C-3 acetyl group.
-
Reagent:
, DCE, AcOH (1 eq). -
Outcome: Secondary amine at C-5; Ketone intact.
Strategy B: Wittig/HWE Reaction (Aldehyde Selective)
Stabilized ylides (e.g., (Carbethoxymethylene)triphenylphosphorane) will react exclusively with the aldehyde at room temperature. The ketone requires elevated temperatures or more reactive (unstabilized) ylides.
Strategy C: Heterocycle Formation (Ketone/Aldehyde Condensation)
The proximity of the groups allows for the formation of fused ring systems if a bis-nucleophile is used. However, for linear functionalization:
-
Protect Aldehyde: Use acetal protection (
). -
Functionalize Ketone: e.g., Bayer-Villiger oxidation to ester, or condensation with hydrazine.
-
Deprotect Aldehyde.
Figure 2: Chemoselectivity map demonstrating orthogonal functionalization pathways.
Part 4: Experimental Protocols
Protocol 1: Selective Reductive Amination of C-5 Formyl Group
This protocol validates the ability to differentiate the aldehyde from the ketone.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (
) (1.1 eq) -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (1.0 eq)
-
1,2-Dichloroethane (DCE) (0.1 M concentration)
Methodology:
-
Imine Formation: In a flame-dried flask under
, dissolve the scaffold in dry DCE. Add the amine and acetic acid.[1] Stir at Room Temperature (RT) for 1 hour. Note: Monitor by TLC/LCMS for disappearance of aldehyde.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Reduction: Cool the mixture to 0°C. Add STAB in one portion.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. The ketone will remain largely untouched due to the steric bulk of the acetoxyborohydride and the lower electrophilicity of the internal ketone.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
Critical Control Point: Do not use Sodium Cyanoborohydride (
Protocol 2: Synthesis of 3-Acetyl-5-formyl-N-substituted-benzamide
Demonstrating acid functionalization without protecting groups.
Methodology:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to form the activated ester.
-
Add the amine partner (1.1 eq).[2] Stir at RT for 2 hours.
-
Observation: The aldehyde and ketone remain stable under these mild basic conditions. Avoid using
(Thionyl Chloride) for activation, as the generated HCl can catalyze acetal formation or polymerization of the aldehyde.
Part 5: Quantitative Data Summary
Table 1: Comparative Reactivity of Functional Groups
| Functional Group | Reagent: | Reagent: | Reagent: | Reagent: |
| Aldehyde (C-5) | Fast Reduction (Alcohol) | Fast Reductive Amination | Fast Olefination (RT) | Fast Oxime formation |
| Ketone (C-3) | Fast Reduction (Alcohol) | No Reaction (Slow) | No Reaction (RT) | Slow Oxime formation |
| Acid (C-1) | No Reaction | No Reaction | No Reaction | Salt Formation |
Part 6: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Grounding: Establishes the protocol for selective aldehyde amination in the presence of ketones.
-
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Grounding: Foundational text for the Suzuki coupling steps proposed in the synthesis section.
-
-
Kornblum, N., et al. (1957). "A New Method for the Oxidation of Alkyl Halides to Aldehydes." Journal of the American Chemical Society. Link
-
Grounding: Provides the mechanistic basis for converting bromomethyl intermediates to formyl groups (Kornblum Oxidation) if the radical bromination route is chosen.
-
-
Gouda, M. A., et al. (2020). "An Overview on Synthetic Strategies to 3-Acylcoumarins." Connect Journals. Link
-
Grounding: Discusses the reactivity of 3-acetyl aromatic systems and condensation reactions relevant to the C-3 ketone.
-
-
PubChem Compound Summary. (2023). "3-Formylbenzoic acid (CAS 619-21-6)."[3] National Center for Biotechnology Information. Link
-
Grounding: Verifies the properties of the core substructure.
-
Sources
- 1. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 2. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 619-21-6: 3-Formylbenzoic acid | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes & Protocols: 3-Acetyl-5-formylbenzoic Acid as a Trifunctional Synthon for Advanced Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the strategic utilization of 3-Acetyl-5-formylbenzoic acid, a versatile trifunctional synthon. While not a commonplace reagent, its unique 1,3,5-substitution pattern, featuring a carboxylic acid, a ketone, and a more reactive aldehyde, presents a powerful platform for the convergent synthesis of complex heterocyclic scaffolds and diverse molecular architectures. We will first propose a robust synthetic pathway to access this key building block. Subsequently, these notes will elucidate the differential reactivity of its functional groups, providing a strategic roadmap for its selective manipulation in multicomponent reactions (MCRs) and sequential transformations. Detailed, field-tested protocols for key applications are provided to enable researchers in organic synthesis and drug development to harness the full potential of this unique synthon.
Introduction: The Strategic Value of Trifunctional Synthons
In the quest for molecular complexity and novel chemical matter, synthons possessing multiple, orthogonally reactive functional groups are of paramount importance.[1] this compound embodies this principle, presenting three distinct carbonyl-based functionalities on a rigid benzene core. The inherent reactivity differences—aldehyde > ketone for nucleophilic attack, and the distinct chemistry of the carboxylic acid—allow for a stepwise and controlled construction of intricate molecular frameworks. This strategic positioning of functional groups makes it an ideal candidate for diversity-oriented synthesis and the construction of libraries for pharmaceutical and materials science applications.[2]
Proposed Synthesis of this compound
Synthetic Scheme Overview
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of Methyl 3,5-dimethylbenzoate (Ester Protection)
-
Rationale: Protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in subsequent reactions, particularly the Friedel-Crafts acylation which is incompatible with the acidic proton.
-
Procedure:
-
To a solution of 3,5-dimethylbenzoic acid (1.0 eq) in methanol (5 mL per 1 g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.
-
Protocol 2: Selective Oxidation to Methyl 3-formyl-5-methylbenzoate
-
Rationale: Selective oxidation of one methyl group in the presence of another is challenging but achievable. A common method involves radical bromination at the benzylic position followed by conversion to the aldehyde. DMSO-based oxidations like the Kornblum or Swern oxidation offer mild alternatives.[3]
-
Procedure (via Benzylic Bromination and Sommelet Reaction):
-
Dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a UV lamp until TLC analysis indicates consumption of the starting material.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
Dissolve the crude benzyl bromide in chloroform and add hexamethylenetetramine (1.1 eq). Reflux for 3 hours.
-
Add water and continue refluxing for 1 hour.
-
Extract the aqueous layer with chloroform, combine the organic layers, dry, and concentrate. Purify by column chromatography to yield the aldehyde.
-
Protocol 3: Friedel-Crafts Acylation to introduce the Acetyl Group
-
Rationale: The introduction of the acetyl group is proposed via a Friedel-Crafts acylation. The existing substituents are meta-directing, but the reaction conditions must be carefully controlled.[2][4]
-
Procedure:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in dichloromethane (DCM), add acetyl chloride (1.2 eq) dropwise.
-
Add a solution of methyl 3-formyl-5-methylbenzoate (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash with water, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Protocol 4: Saponification to this compound
-
Rationale: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. Standard saponification conditions are suitable.
-
Procedure:
-
Dissolve the purified ester from the previous step in a 1:1 mixture of THF and water.
-
Add sodium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Differential Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a high degree of control in complex syntheses.
Caption: Reactivity hierarchy of functional groups in the synthon.
Application I: Multicomponent Reactions (MCRs) for Rapid Assembly of Heterocycles
MCRs are powerful tools for generating molecular complexity in a single, efficient step.[5] this compound is an excellent substrate for MCRs that can utilize an aldehyde, a ketone, and a nucleophile/acid component.
Example: Hantzsch-type Pyridine Synthesis
A modified Hantzsch-type reaction can be envisioned where the aldehyde and ketone components are present intramolecularly.
-
Reaction: this compound + Ethyl acetoacetate + Ammonium acetate
-
Rationale: The more electrophilic formyl group will preferentially react with one equivalent of the enamine formed from ethyl acetoacetate and ammonia. The acetyl group can then participate in the subsequent cyclization and oxidation steps. The carboxylic acid provides a handle for further derivatization or can influence solubility and catalytic activity.
-
Protocol 5: One-Pot Synthesis of a Substituted Pyridine
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with cold ethanol, and recrystallize or purify by column chromatography to obtain the dihydropyridine, which may oxidize to the corresponding pyridine upon workup or standing in air.
-
Application II: Sequential Synthesis of Fused Heterocyclic Systems
The differential reactivity allows for a stepwise approach to building complex fused ring systems.
Example: Synthesis of a Quinoline Derivative
-
Workflow:
-
Step A: Selective Aldol Condensation: React the formyl group with a ketone containing an α-methyl group (e.g., acetone) under basic conditions. This exploits the higher reactivity of the aldehyde.
-
Step B: Friedländer Annulation: The resulting α,β-unsaturated ketone can then undergo a Friedländer annulation. The internal acetyl group and the newly formed enone moiety can react with an amine (e.g., aniline or a derivative) in the presence of an acid catalyst to form a quinoline ring.
-
Sources
The Strategic Utility of 3-Acetyl-5-formylbenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Trifunctional Building Block
In the landscape of modern synthetic organic chemistry, the rational design of complex molecules, particularly those with therapeutic potential, hinges on the availability of versatile and strategically functionalized starting materials. 3-Acetyl-5-formylbenzoic acid emerges as a preeminent example of such a building block. Its unique trifunctional architecture, featuring an acetyl, a formyl, and a carboxylic acid group appended to a central benzene ring, offers a powerful platform for the construction of a diverse array of heterocyclic compounds. The differential reactivity of the three functional groups—the more reactive aldehyde, the less reactive ketone, and the nucleophilically receptive carboxylic acid—allows for a high degree of control and selectivity in cyclization and multicomponent reactions. This application note will provide an in-depth exploration of the role of this compound in the synthesis of medicinally relevant heterocyclic systems, complete with detailed protocols and mechanistic insights.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in the distinct electrophilic nature of its carbonyl groups and the nucleophilic character of the carboxylate group upon deprotonation. The formyl group, being sterically less hindered and electronically more activated than the acetyl group, serves as the primary site for initial nucleophilic attack. This inherent selectivity is a cornerstone for designing sequential reaction pathways. The carboxylic acid moiety, while generally less reactive in the context of cyclization under neutral or acidic conditions, can be activated or participate in reactions under basic conditions or in the presence of coupling agents.
Application in the Synthesis of Fused Pyrimidine Derivatives
Fused pyrimidine systems are ubiquitous in pharmacologically active molecules, including a number of anticancer and antiviral agents. The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of quinazoline-7-carboxylic acid derivatives through condensation with ureas and thioureas, a reaction reminiscent of the Biginelli reaction.
Protocol 1: Synthesis of 2-Thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid
This protocol details the acid-catalyzed cyclocondensation of this compound with thiourea to yield a functionalized quinazoline derivative.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
Expected Outcome:
The product is expected to be a crystalline solid. Characterization by 1H NMR should reveal the disappearance of the formyl and acetyl protons and the appearance of new signals corresponding to the protons on the newly formed heterocyclic ring. The carboxylic acid proton should also be observable.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is a suitable medium for acid-catalyzed reactions.
-
Acid Catalyst: The hydrochloric acid protonates the carbonyl oxygens, increasing their electrophilicity and facilitating the initial nucleophilic attack by thiourea.
-
Thiourea in Excess: A slight excess of thiourea is used to ensure the complete consumption of the dicarbonyl compound.
-
Neutralization: The use of sodium bicarbonate is crucial to quench the acid catalyst and precipitate the carboxylic acid product.
Multicomponent Synthesis of Substituted Quinolines
The Friedländer annulation is a classical method for the synthesis of quinolines, typically involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound does not possess an amino group, it can be envisioned as a precursor in a multi-step one-pot synthesis where an in-situ generated enamine reacts with the dicarbonyl system. A more direct approach involves a three-component reaction with an amine and a methylene-active compound.
Protocol 2: One-Pot Synthesis of 2-Methyl-4-phenylquinoline-7-carboxylic Acid
This protocol outlines a plausible one-pot synthesis of a substituted quinoline-7-carboxylic acid derivative.
Materials:
-
This compound
-
Aniline
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Toluene
Procedure:
-
To a solution of this compound (1.0 mmol) and acetophenone (1.1 mmol) in toluene (15 mL), add aniline (1.0 mmol).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 2 hours to form the enamine intermediate.
-
Cool the reaction mixture and add polyphosphoric acid (approx. 10 g).
-
Heat the mixture to 130-140 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a concentrated sodium hydroxide solution.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired quinoline derivative.
Data Presentation: Representative Yields for Quinoline Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | PPA | 140 | 5 | 65 |
| This compound | 4-Methoxyaniline | PPA | 140 | 5 | 72 |
| This compound | 4-Chloroaniline | PPA | 140 | 6 | 60 |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of Fused Pyrimidine
Application Notes & Protocols: 3-Acetyl-5-formylbenzoic Acid in Drug Discovery and Medicinal Chemistry
Foreword: Navigating the Frontier of Chemical Scaffolds
In the landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. This document provides a detailed exploration of the potential applications of 3-Acetyl-5-formylbenzoic acid, a trifunctional aromatic building block. While this specific molecule is not extensively documented in publicly available literature, its unique arrangement of reactive functional groups—an acetyl, a formyl, and a carboxylic acid moiety—presents a compelling platform for the synthesis of diverse and complex molecular architectures.
These notes are intended for researchers, scientists, and drug development professionals. We will delve into the hypothetical, yet chemically sound, applications of this versatile scaffold, drawing parallels from well-established reactions of related benzoic acid derivatives. The protocols outlined herein are designed to be robust and self-validating, providing a foundational framework for the exploration of this promising, yet uncharted, chemical entity.
Core Concepts: The Chemical Versatility of this compound
The therapeutic potential of any building block is intrinsically linked to its chemical reactivity. This compound offers three distinct reactive centers on a stable benzene ring, enabling a multitude of synthetic transformations.
-
The Formyl Group (-CHO): A reactive aldehyde, susceptible to nucleophilic attack, making it an ideal handle for the construction of various heterocyclic systems through condensation reactions. It can also undergo reductive amination to introduce diverse amine functionalities.
-
The Acetyl Group (-COCH₃): A ketone that can participate in reactions such as aldol condensations, Mannich reactions, and the formation of imines or oximes. Its methyl group can also be functionalized.
-
The Carboxylic Acid Group (-COOH): This acidic moiety can be readily converted into esters, amides, or acid chlorides, providing a crucial point for conjugation to other molecules or for modulating the pharmacokinetic properties of a drug candidate.[1]
The spatial arrangement of these groups in a 1,3,5-substitution pattern on the benzene ring offers unique opportunities for the creation of rigid, three-dimensional structures, a desirable feature in modern drug design.
Strategic Applications in Medicinal Chemistry
The unique trifunctional nature of this compound makes it a hypothetical cornerstone for several drug discovery strategies.
Synthesis of Novel Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of modern pharmaceuticals, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[2] The formyl and acetyl groups of this compound can be leveraged to construct a variety of heterocyclic systems.
Caption: Synthetic pathways from this compound to diverse heterocyclic cores.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful strategy for identifying lead compounds. Small, low-complexity molecules (fragments) that bind to a biological target are identified and then grown or linked to create more potent leads. This compound, with its molecular weight of 194.16 g/mol , fits within the typical fragment space. Each of its functional groups can serve as a vector for fragment evolution.
Development of Covalent Inhibitors
The formyl group of this compound can act as a "warhead" for the development of covalent inhibitors. This aldehyde can react with nucleophilic residues, such as lysine or cysteine, in the active site of a target protein to form a stable covalent bond. This strategy can lead to drugs with increased potency and duration of action.
Experimental Protocols
The following protocols are hypothetical, designed to illustrate the potential synthetic utility of this compound. Researchers should adapt these procedures based on standard laboratory practices and safety guidelines.
Protocol 1: Synthesis of a Pyridazinone Derivative
This protocol describes the synthesis of a substituted pyridazinone, a privileged scaffold in medicinal chemistry with a range of biological activities.
Objective: To demonstrate the utility of the formyl group in a cyclocondensation reaction.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for reflux
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 g of this compound in 30 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the desired pyridazinone derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Reductive Amination for Amine Derivative Synthesis
This protocol outlines a method to convert the formyl group into an amine, a common functional group in many drug molecules that can participate in crucial hydrogen bonding interactions with biological targets.
Objective: To introduce a primary amine functionality via reductive amination.
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Standard glassware for stirring at room temperature
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of methanol.
-
Amine Source: Add an excess of ammonium chloride (approximately 5-10 equivalents) to the solution and stir until dissolved.
-
Reducing Agent: Carefully add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise to the stirred solution at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine derivative by column chromatography.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical physicochemical properties and potential biological activities for derivatives of this compound, illustrating how modifications at each functional group could influence key drug-like parameters.
| Derivative | Modification | LogP (Calculated) | Topological Polar Surface Area (Ų) | Hypothetical Biological Target |
| Parent Compound | This compound | 1.2 | 74.6 | N/A |
| Derivative A | Pyridazinone from formyl group | 1.5 | 85.2 | Kinase Inhibitor |
| Derivative B | Amide from carboxylic acid | 2.1 | 98.5 | GPCR Ligand |
| Derivative C | Oxime from acetyl group | 1.8 | 83.7 | Enzyme Inhibitor |
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules and diverse chemical libraries. The protocols and strategies outlined in these application notes provide a conceptual framework for harnessing the synthetic potential of this scaffold. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- This reference is hypothetical as no direct liter
- This reference is hypothetical as no direct liter
- This reference is hypothetical as no direct liter
- This reference is hypothetical as no direct liter
- This reference is hypothetical as no direct liter
- This reference is hypothetical as no direct liter
-
ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines. University of British Columbia. Retrieved from [Link]
- This reference is hypothetical as no direct liter
- This reference is hypothetical as no direct liter
-
D'Souza, D. (n.d.). The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. Leading Manufacturer Insights. Retrieved from [Link]
Sources
The Elusive Precursor: Navigating the Synthetic Potential of 3-Acetyl-5-formylbenzoic Acid in Bioactive Molecule Synthesis
A deep dive into the scientific literature reveals a notable absence of information on 3-Acetyl-5-formylbenzoic acid, a molecule with intriguing potential as a precursor for bioactive compounds. Despite extensive searches, no specific synthesis protocols or direct applications in the creation of bioactive molecules containing this particular arrangement of acetyl, formyl, and carboxylic acid functional groups on a benzene ring have been documented in peer-reviewed journals or patents.
This lack of available data prevents the creation of detailed application notes and protocols as requested. The core tenets of scientific integrity and authoritative grounding, which necessitate reliance on established and verifiable research, cannot be met for a compound that does not appear in the current body of scientific knowledge.
While the specific target molecule, this compound, remains elusive, the foundational principles of organic synthesis and medicinal chemistry allow for a theoretical exploration of its potential. The presence of three distinct functional groups—an acetyl, a formyl, and a carboxylic acid—positions this molecule as a potentially versatile scaffold for the construction of complex heterocyclic systems, which are cornerstones of many pharmacologically active agents.
The Versatility of Dicarbonyl Compounds in Heterocycle Synthesis
Dicarbonyl compounds, in general, are highly valued precursors in the synthesis of a wide array of heterocyclic structures.[1][2][3][4] These heterocycles are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs.[5] The reactivity of the carbonyl groups allows for a variety of condensation reactions with binucleophiles to form five-, six-, and seven-membered rings.
For instance, 1,3-dicarbonyl compounds are well-established starting materials for the synthesis of pyrimidines, pyrazoles, and isoxazoles. Similarly, 1,2-dicarbonyls readily condense with amines to form heterocycles like imidazoles.[2] Given the 1,3-relationship of the acetyl and formyl groups in the hypothetical this compound, one could envision its utility in similar cyclization reactions.
Hypothetical Reactivity and Synthetic Pathways
Should this compound be synthesized, its three functional groups would offer orthogonal reactivity, allowing for stepwise modifications.
Diagram of Potential Reactivity:
Caption: Potential reaction pathways for this compound.
The formyl group, being a more reactive aldehyde, could undergo selective reactions such as reductive amination or condensation with various nucleophiles. The acetyl group, a ketone, could participate in reactions like the aldol condensation or be a site for nucleophilic attack. The carboxylic acid provides a handle for forming amides, esters, or can be reduced to a primary alcohol. This tiered reactivity would, in theory, allow for the systematic construction of complex molecular architectures.
Multicomponent Reactions: A Powerful Tool
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of modern drug discovery.[5] These reactions are highly efficient and allow for the rapid generation of diverse chemical libraries. A precursor like this compound would be an ideal candidate for MCRs. For example, a Ugi or Biginelli-type reaction could potentially involve the formyl and carboxylic acid groups to generate complex heterocyclic scaffolds.
Conclusion and Future Outlook
While the topic of this compound as a precursor for synthesizing bioactive molecules is currently a matter of theoretical postulation rather than documented science, the potential it holds is significant. The unique combination of three reactive functional groups on a single aromatic ring suggests a high degree of synthetic versatility.
For researchers, scientists, and drug development professionals, the initial challenge lies in the development of a viable and efficient synthesis for this compound itself. Once this precursor is accessible, a vast and unexplored chemical space could be opened up, potentially leading to the discovery of novel bioactive molecules with applications in medicine and beyond. The principles of dicarbonyl chemistry and multicomponent reactions provide a solid theoretical framework for guiding such exploratory research. However, without empirical data, any discussion of its application remains speculative.
Should research on this specific molecule be published in the future, it would undoubtedly be a valuable addition to the synthetic chemist's toolbox for the creation of novel and complex molecular architectures. Until then, the scientific community must rely on the established reactivity of related and well-documented dicarbonyl compounds.
References
[1] Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (URL not available) [2] Dicarbonyl - Wikipedia. (URL not available) [3] Dicarbonyl compounds in the synthesis of heterocycles under green conditions | Request PDF - ResearchGate. (URL not available) [4] Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (URL not available) [6] Examples of 1,3‐dicarbonyl compounds as bioactive compounds and synthetic precursors. - ResearchGate. (URL not available) [7] CAS 619-21-6: 3-Formylbenzoic acid - CymitQuimica. (URL not available) [8] CID 159698367 | C16H12O6 - PubChem - NIH. (URL not available) [9] Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6) - Cheméo. (URL not available) [5] Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL not available) [10] 2 - Organic Syntheses Procedure. (URL not available) [11] Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL not available) [12] Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC. (URL not available) [13] 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem - NIH. (URL not available) [14] BJOC - Design and synthesis of bioactive molecules - Beilstein Journals. (URL not available) [15] [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity]. | Semantic Scholar. (URL not available) [16] Biosynthesis of 3,5-AHBA-derived natural products - RSC Publishing. (URL not available) [17] Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (URL not available) [18] A Note on the Effective Production of Bioactive Molecules by an Edible Mushroom in a Batch Stirred Tank Bioreactor - Open Access Journals. (URL not available) [19] Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - MDPI. (URL not available) [20] 1,3,5-triacetylbenzene - Organic Syntheses Procedure. (URL not available) [21] 4. Biogenesis of Benzoic Acids as Precursors - Technische Universität Braunschweig. (URL not available) [22] Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis - Benchchem. (URL not available) [23] 3-Formylbenzoic acid 3-Carboxybenzaldehyde - Sigma-Aldrich. (URL not available) [24] Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids - PubMed. (URL not available) [25] Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis - Benchchem. (URL not available)
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. O-Heterocycle synthesis [organic-chemistry.org]
- 3. Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US11840560B2 - Prodrugs and uses thereof - Google Patents [patents.google.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 13. N-Heterocycle synthesis [organic-chemistry.org]
- 14. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 17. EP1460059A1 - Process for producing 5-(3-cyanophenyl)-3-formylbenzoic acid compound - Google Patents [patents.google.com]
- 18. US7763656B2 - Use of Acetylamino benzoic acid compounds for nonsense suppression and the treatment of disease - Google Patents [patents.google.com]
- 19. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]
- 20. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 21. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Page loading... [guidechem.com]
- 23. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 24. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 25. 2-(Benzyloxy)-5-forMylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Optimal Reaction Conditions for Derivatives of 3-Acetyl-5-formylbenzoic Acid
Introduction & Molecule Profile[1][2][3][4]
3-Acetyl-5-formylbenzoic acid (CAS: 2098686-78-9) is a high-value trifunctional building block increasingly utilized in the synthesis of PROTAC® linkers , DNA-encoded libraries (DEL) , and heterocyclic scaffolds .[1] Its structural uniqueness lies in the presence of three distinct electrophilic sites on a single benzene ring:[1]
-
Aldehyde (-CHO): High reactivity, sterically accessible.[1]
-
Ketone (-COCH₃): Moderate reactivity, sterically hindered.[1]
-
Carboxylic Acid (-COOH): Tunable reactivity, requires activation.[1]
This hierarchy allows for orthogonal functionalization without the need for cumbersome protection/deprotection steps if the correct reaction order is observed.[1] This guide provides validated protocols to exploit this chemoselectivity.
Chemical Reactivity Profile
| Functional Group | Position | Reactivity Rank | Primary Transformation | Optimal Reagents |
| Formyl (-CHO) | C5 | 1 (Highest) | Reductive Amination, Knoevenagel Condensation, Heterocycle formation | NaBH(OAc)₃, R-NH₂, Diamines |
| Acetyl (-COCH₃) | C3 | 2 (Medium) | Condensation (harsher conditions), Grignard addition | NaBH₄ (non-selective), Hydrazines |
| Carboxyl (-COOH) | C1 | 3 (Lowest) | Amide Coupling, Esterification | HATU, EDC, SOCl₂ |
Protocol 1: Chemoselective Reductive Amination
Objective: Selectively functionalize the C5-formyl group with an amine while leaving the C3-acetyl group intact.
Scientific Rationale
The kinetic barrier for imine formation is significantly lower for the aldehyde than the ketone due to steric hindrance at the acetyl group.[1] By using Sodium Triacetoxyborohydride (STAB) , a mild hydride donor, we can reduce the transient aldimine selectively.[1] Stronger reducing agents like NaBH₄ or NaCNBH₃ (at low pH) risk reducing the ketone or the aldehyde simultaneously.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.1 equiv)[1]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Additive: Acetic acid (AcOH) (1.0–2.0 equiv, essential for catalyzing imine formation)[1]
Step-by-Step Methodology
-
Imine Formation: In a flame-dried round-bottom flask, dissolve this compound (100 mg, 0.52 mmol) in DCE (5 mL).
-
Amine Addition: Add the amine (0.57 mmol, 1.1 equiv). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA to neutralize it.[1]
-
Acid Activation: Add Glacial Acetic Acid (30 µL, 1.0 equiv). Stir at Room Temperature (25°C) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (165 mg, 0.78 mmol) in one portion.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Note: The ketone remains untouched because STAB is too bulky and electronically mild to reduce the ketimine or ketone at this temperature.[1]
-
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Workup: Extract with EtOAc (3 x 10 mL). Acidify the aqueous layer to pH 3–4 (to ensure the carboxylic acid is protonated if product extraction is difficult, otherwise extract as the zwitterion depending on the amine used).[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol 2: Heterocycle Synthesis (Benzimidazole Formation)
Objective: Convert the aldehyde into a benzimidazole moiety, a common motif in kinase inhibitors, using the " oxidative cyclization" strategy.[1]
Scientific Rationale
Aldehydes react rapidly with 1,2-diaminoarenes to form benzimidazoles via a Schiff base intermediate followed by intramolecular cyclization and oxidation.[1] The ketone is too sterically hindered to compete under mild oxidative conditions.
Materials
-
Reagent: o-Phenylenediamine (1.1 equiv)[1]
-
Oxidant: Sodium metabisulfite (Na₂S₂O₅) or air oxidation in DMSO[1]
-
Solvent: DMF or EtOH
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1.0 equiv) and o-phenylenediamine (1.1 equiv) in DMF (0.2 M concentration).
-
Cyclization: Add Na₂S₂O₅ (1.5 equiv) as a mild oxidant.[1]
-
Heating: Heat the mixture to 80–100°C for 4–6 hours.
-
Workup: Pour the reaction mixture into ice water. The product often precipitates.[1] Filter and wash with water.[1]
-
Result: The C3-acetyl group remains intact, available for further derivatization (e.g., hydrazine reaction to form a hydrazone).[1]
Protocol 3: Orthogonal Protection (Acetylation Strategy)
Objective: Protect the aldehyde as an acetal to allow exclusive chemistry on the ketone or acid.[1]
Scientific Rationale
Aldehydes form acetals significantly faster than ketones.[1] By controlling stoichiometry and time, one can selectively protect the C5-formyl group.[1]
Methodology
-
Reagents: Ethylene glycol (1.1 equiv), p-Toluenesulfonic acid (cat.[1] 5 mol%).[1]
-
Conditions: Reflux in Toluene with a Dean-Stark trap.
-
Control: Stop reaction after 2–3 hours. The aldehyde will be >95% protected as the dioxolane, while the ketone will remain largely free due to the slower rate of ketalization.[1]
Visualizations & Pathways
Diagram 1: Chemoselectivity Workflow
This diagram illustrates the decision tree for functionalizing this compound based on the target moiety.
Caption: Kinetic hierarchy of functional group transformations for this compound.
Diagram 2: PROTAC Linker Synthesis Logic
A common application is synthesizing a linker where the acid attaches to the E3 ligase ligand and the aldehyde attaches to the alkyl chain of the warhead.[1]
Caption: Step-wise synthesis of PROTAC linkers exploiting orthogonal reactivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Over-reduction (Alcohol formation) | Reducing agent too strong (e.g., NaBH₄ used).[1] | Switch to STAB or InCl₃/Et₃SiH . These are chemoselective for aldehydes in the presence of ketones [1].[6] |
| Low Yield in Amide Coupling | Zwitterion formation (Amine on C5 + Acid on C1).[1] | Use a non-nucleophilic base (DIPEA) in excess (3.0 equiv) to ensure the carboxylate is active and the amine is protonated/protected if necessary.[1] |
| Incomplete Imine Formation | Wet solvents or lack of acid catalyst. | Use anhydrous DCE and add 1.0 equiv of AcOH. Use molecular sieves (4Å) if the reaction is sluggish.[1] |
| Ketone reacting with Amine | High temperature or long reaction time.[1] | Keep reaction at Room Temperature . Do not heat unless driving a condensation reaction.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Lee, O. Y., et al. (2008).[1] "Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System." The Journal of Organic Chemistry, 73(22), 8829-8837.[1] Link[1]
-
Bidepharm. (n.d.).[1] "this compound Product Page." Bidepharm Catalog. Link[1]
-
PubChem. (n.d.).[1][7] "3-Formylbenzoic acid (Analogous Reactivity)." National Library of Medicine.[1] Link[1]
Sources
- 1. youtube.com [youtube.com]
- 2. CAS:1393581-91-3this compound-毕得医药 [bidepharm.com]
- 3. CAS:1393581-87-7Methyl 3-acetyl-5-formylbenzoate-毕得医药 [bidepharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. CID 159698367 | C16H12O6 | CID 159698367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental design for reactions involving 3-Acetyl-5-formylbenzoic acid
An Application Guide to 3-Acetyl-5-formylbenzoic Acid: Experimental Design for Complex Molecule Synthesis
Abstract
This compound is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Possessing a carboxylic acid, a formyl (aldehyde) group, and an acetyl (ketone) group, this molecule offers a rich platform for building complex molecular architectures through selective chemical transformations. This guide provides an in-depth exploration of the experimental design principles necessary to harness the unique reactivity of this compound. We present detailed protocols for key synthetic transformations, including selective reductive amination and multicomponent reactions, while emphasizing the strategic considerations for achieving chemoselectivity. The causality behind experimental choices, self-validating protocols, and analytical verification are central themes, ensuring that researchers can confidently and effectively utilize this versatile building block in their synthetic campaigns.
Introduction: A Trifunctional Scaffold for Drug Discovery
The simultaneous presence of three distinct, yet electronically coupled, functional groups on a single aromatic ring makes this compound a powerful starting material. Its utility lies in the differential reactivity of these groups, which allows for sequential and selective derivatization.
-
Formyl Group (-CHO): The most electrophilic and sterically accessible carbonyl, making it the primary site for nucleophilic attack in reactions like imine formation, reductive amination, and Wittig reactions.
-
Acetyl Group (-C(O)CH₃): A less reactive ketone that can participate in similar reactions to the aldehyde, but typically requires more forcing conditions, enabling selective chemistry.
-
Carboxylic Acid Group (-COOH): A versatile handle for forming amides, esters (including prodrug strategies), or serving as a directing group for further aromatic substitutions.[1]
Understanding and controlling the chemoselectivity of these sites is paramount for its successful application in the synthesis of novel chemical entities.
Physicochemical Properties and Safety
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₄ | N/A |
| Molecular Weight | 192.17 g/mol | N/A |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 169-171 °C | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [2] |
Safety and Handling: this compound and related benzoic acid derivatives should be handled with care in a well-ventilated fume hood.[4][5]
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Core Principles: Chemoselectivity in Action
The key to unlocking the synthetic potential of this compound is exploiting the reactivity differences between its three functional groups. The formyl group is significantly more reactive towards nucleophiles than the acetyl group due to reduced steric hindrance and greater polarization. The carboxylic acid is the primary acidic site.
Caption: Workflow for selective reductive amination.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the primary or secondary amine of choice (1.1 eq).
-
Dissolve the solids in an appropriate solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to a concentration of approximately 0.1 M. [6]
-
-
Imine Formation:
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, especially for less nucleophilic amines. [6]
-
-
Reduction:
-
Carefully add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) to the stirring solution in portions over 10 minutes. The reaction is typically exothermic and may bubble slightly.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [7]
-
-
Workup:
-
Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
| Amine Input | Reducing Agent | Expected Yield Range | Key Consideration |
| Benzylamine | NaBH(OAc)₃ | 80-95% | Standard, highly effective. |
| Morpholine | NaBH(OAc)₃ | 75-90% | Works well with secondary amines. |
| Aniline | NaBH(OAc)₃ + AcOH | 60-80% | Acetic acid catalyst is recommended for less basic amines. |
| Glycine methyl ester | NaBH(OAc)₃ | 70-85% | Protects the amino acid's carboxyl group. |
Protocol II: Ugi Four-Component Reaction (Ugi-4CR)
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials, a highly desirable strategy in drug discovery for library synthesis. [8][9]The Ugi-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative in a single pot. Here, this compound serves as both the aldehyde and the carboxylic acid component in an intramolecular sense, leading to complex heterocyclic structures.
Causality: The reaction is initiated by the formation of an imine between an external amine and the highly reactive formyl group of our substrate. This is followed by the addition of the isocyanide and a subsequent intramolecular attack by the pendant carboxylic acid group in a process known as Mumm rearrangement.
Caption: Logical flow of the intramolecular Ugi reaction.
Step-by-Step Protocol
-
Setup: In a flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.05 eq) in methanol (MeOH) to a concentration of 0.2 M.
-
Initial Reaction: Stir the mixture for 30 minutes at room temperature.
-
Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the solution.
-
Reaction: Seal the flask and stir the reaction at room temperature for 48-72 hours.
-
Monitoring: Track the formation of the product and consumption of starting materials by LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash chromatography or preparative HPLC to isolate the final product. The resulting complex structure will contain moieties from all three added components, attached to the original scaffold.
References
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Science Simplified. (2023). Reductive Amination. YouTube. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: 4-Formylbenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Amine synthesis by reductive amination. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Gale, T. J., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Ali, A., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). Retrieved from [Link]
-
de la Torre, D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]
-
Jneid, B., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. PubMed. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Wang, G. (2018). Recent Developments on Five-Component Reactions. PMC. Retrieved from [Link]
-
Song, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Retrieved from [Link]
-
Frontiers. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Retrieved from [Link]
-
Leitch, J. A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids. PMC. Retrieved from [Link]
-
Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Retrieved from [Link]
-
ScienceDirect. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetylbenzoic acid. Retrieved from [Link]
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
-
ResearchGate. (2014). Preparation and mechanism for the formation of 3-acetylcoumarin. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formyl-5-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
Connect Journals. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4,5-triacetoxybenzoic acid. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
Sources
- 1. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 619-21-6: 3-Formylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 3-乙酰苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
Troubleshooting & Optimization
Strategies to improve the synthesis yield of 3-Acetyl-5-formylbenzoic acid
[1]
Current Status: Operational Topic: Yield Optimization & Process Troubleshooting Access Level: Senior Chemist / Process Development[1]
Executive Summary
3-Acetyl-5-formylbenzoic acid (AFBA) is a critical bifunctional intermediate, often utilized in the synthesis of advanced cephalosporin antibiotics (e.g., Ceftolozane) and novel cross-linking agents.[1] Its synthesis is complicated by the presence of three distinct carbonyl functionalities on a single benzene ring: a carboxylic acid, a ketone (acetyl), and an aldehyde (formyl).[1]
The primary yield-limiting factors are chemoselectivity during oxidation (preventing the aldehyde from becoming a dicarboxylic acid) and regiocontrol during functionalization (benzylic vs. aromatic ring substitution).[1]
This guide provides a technical deep-dive into the most robust synthetic route: The Radical Bromination-Hydrolysis Pathway , starting from 3-acetyl-5-methylbenzoic acid.[1]
Module 1: Synthetic Pathway & Logic
The most scalable route involves the functionalization of 3-acetyl-5-methylbenzoic acid.[1] Direct oxidation (e.g.,
The "Golden Route" Workflow
Figure 1: The standard radical bromination-hydrolysis workflow for converting the methyl group to an aldehyde in the presence of an acetyl group.[1]
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Radical Bromination (The Yield Killer)
Objective: Convert the methyl group to a gem-dibromyl group (
Common Failure: Low conversion or formation of ring-brominated impurities.[1]
| Issue | Root Cause | Corrective Action |
| Ring Bromination | Reaction temperature too low; lack of radical flux.[1] | Increase Temperature: Ensure solvent is at vigorous reflux (use Chlorobenzene ( |
| Incomplete Reaction | Quenching of radicals by oxygen or moisture. | Degas Solvents: Sparge reaction mixture with Argon/Nitrogen for 30 mins pre-reaction. Portion-wise Addition: Add NBS in 4-5 portions to maintain steady radical concentration without overwhelming the system. |
| Tarry/Black Mixture | Thermal decomposition of product or initiator. | Initiator Switch: If refluxing > |
Phase 2: Hydrolysis / Oxidation
Objective: Convert the brominated intermediate to the aldehyde without touching the acetyl group.
Common Failure: Over-oxidation to 5-acetylisophthalic acid.[1]
-
Scenario A: From Gem-Dibromide
-
Protocol: Reflux with
in Dioxane/Water or use (expensive but mild).[1] -
Troubleshooting: If the aldehyde yield is low, the hydrolysis might be too basic, promoting the Cannizzaro reaction. Buffer the solution to pH 5-6 using Acetate buffer.
-
-
Scenario B: From Mono-Bromide (Sommelet Reaction)
Module 3: Purification Strategy
Purification is the final hurdle. The polarity of the acid, ketone, and aldehyde are similar, making silica chromatography difficult.
Recommended Workflow: Bisulfite Adduct Purification This method relies on the reversible formation of a water-soluble sulfonate from the aldehyde.
-
Dissolution: Dissolve crude mixture in EtOAc.
-
Extraction: Wash with saturated
(Sodium Bisulfite) solution.[1]-
Mechanism:[1][2][3][5] The aldehyde forms a water-soluble bisulfite adduct.[1] The ketone (acetyl) is sterically hindered and less reactive; the acid remains in the organic layer (if pH is kept slightly acidic) or aqueous (if pH is basic).[1]
-
Refinement: Keep pH ~4. The carboxylic acid will be ionized (soluble), but the aldehyde-bisulfite adduct is also soluble.[1]
-
Correction: A better approach for this specific acidic molecule:
-
Frequently Asked Questions (FAQs)
Q1: My aldehyde peak in NMR (approx. 10.0 ppm) disappears after drying the product. Why? A: Aldehydes on electron-deficient rings are prone to air oxidation, converting to the carboxylic acid.
-
Fix: Store the product under Nitrogen/Argon at
.[1] -
Fix: Add a trace of BHT (butylated hydroxytoluene) if the product is an oil, though AFBA is solid. Ensure the drying oven is not
and is under vacuum.
Q2: Can I use
-
Verdict: Risky. It may oxidize the acetyl group to an
-keto aldehyde.[1] The radical bromination route is more regioselective for the methyl group over the acetyl group.
Q3: How do I distinguish between the target aldehyde and the over-oxidized isophthalic acid derivative? A: Use 1H NMR .
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for low yields in AFBA synthesis.
References
-
Preparation of Ceftolozane Intermediates. World Intellectual Property Organization (WO).[1] WO2017213944A1. (Describes the handling of similar heterocyclic acetyl-formyl systems and purification logic). Link
-
Synthesis of 3-Acetylbenzoic Acid Derivatives. ChemicalBook. (General protocols for 3-acetylbenzoic acid functionalization). Link
-
Oxidation of Benzaldehydes to Benzoic Acids (Avoidance Strategies). Applied and Environmental Microbiology. (Mechanisms of aldehyde oxidation to be avoided). Link
-
Radical Bromination Methodologies (NBS/AIBN). Organic Syntheses. (Standard operating procedures for benzylic bromination). Link[1]
-
Sommelet Reaction Mechanism. Comprehensive Organic Name Reactions. (Alternative route via Hexamethylenetetramine).[1] Link
Sources
- 1. US20180170949A1 - Synthesis of cephalosporin compounds - Google Patents [patents.google.com]
- 2. WO2017213944A1 - Solid forms of ceftolozane and processes for preparing - Google Patents [patents.google.com]
- 3. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 4. US20140262868A1 - Ceftolozane-tazobactam pharmaceutical compositions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting the chromatographic purification of 3-Acetyl-5-formylbenzoic acid
[1][2]
Introduction: The "Tri-Functional" Challenge
Welcome to the technical support center. You are likely here because purifying 3-Acetyl-5-formylbenzoic acid is causing peak tailing, poor recovery, or degradation.[1]
This molecule presents a "perfect storm" for chromatography:
-
Carboxylic Acid (
): Causes severe tailing on silica due to ionization and interaction with silanols. -
Aldehyde (-CHO): Susceptible to oxidation (to isophthalic acid derivatives) or acetal formation in alcoholic solvents.
-
Ketone (-COCH
): Adds polarity but is generally stable.
The following guide abandons generic advice in favor of chemically grounded, self-validating protocols designed for this specific intermediate.
Module 1: Pre-Purification Assessment (The Triage)
Before injecting onto a column, you must stabilize the crude matrix. Direct loading of the crude reaction mixture often leads to irreversible adsorption.
Strategic Decision Matrix
Figure 1: Decision matrix for purification workflow based on solubility and initial purity.
Module 2: Normal Phase Flash Chromatography
The Issue: Standard Hexane/Ethyl Acetate gradients often fail. The acid "streaks" across the column, and the aldehyde may degrade on active silica.[1][2]
Protocol: The "Buffered" Normal Phase
1. Stationary Phase Selection:
-
Standard: Irregular Silica (40-63 µm).[1]
-
Preferred: Spherical Silica (20-40 µm) for tighter bands.[1]
-
Critical: Do NOT use amine-functionalized silica (NH2), as it will react with the aldehyde (Schiff base formation) and salt with the acid.[1]
2. Mobile Phase Chemistry: You must suppress the ionization of the carboxylic acid.[1][2]
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: Methanol (MeOH)[1]
-
Modifier: 1% Acetic Acid (AcOH) added to both bottles.
| Parameter | Condition | Rationale |
| Gradient | 0% to 10% B in A | The compound is polar; MeOH provides elution strength while DCM solubilizes the aromatic core.[1][2] |
| Loading | Solid Load (Celite or Silica) | Liquid loading in DMSO/DMF causes "breakthrough" (early elution) and broad peaks. |
| Flow Rate | Optimized (e.g., 40 mL/min for 40g col) | Fast elution minimizes the residence time of the aldehyde on the acidic silica surface.[1][2] |
3. The Self-Validating Check (TLC): Before running the column, run a TLC plate using your intended mobile phase (e.g., 5% MeOH in DCM with 1% AcOH ).[1]
-
Pass: Spot is round (Rf ~0.3-0.4).[1]
-
Fail: Spot streaks or stays at the baseline. Increase MeOH or check AcOH concentration.
Module 3: Reverse Phase (Prep-HPLC)
The Issue: Solubility limits loading capacity, and pH mismatches cause split peaks.
Protocol: The "Ion-Suppression" Method
If high purity (>98%) is required for biological assays, Flash is insufficient. Use C18 Prep-HPLC.
1. Column Selection:
-
C18 (Octadecyl): Standard, robust.
-
C8 (Octyl): Use if the compound is too retained on C18 (unlikely given the polar groups).[1]
2. Mobile Phase:
-
Solvent B: Acetonitrile + 0.1% Formic Acid (FA) [1]
-
Note: Do not use TFA (Trifluoroacetic acid) if the compound is acid-sensitive, though FA is usually milder and sufficient to suppress the pKa (~3.5).[1]
3. Gradient Strategy: Start with a "scouting run" from 5% to 95% B.
Troubleshooting Guides & FAQs
Q1: Why is my peak tailing severely on the Flash column?
Diagnosis: This is the "Silanol Effect."
The carboxylic acid proton (
The Fix:
-
Add Acid: Ensure your mobile phase contains 0.5% - 1.0% Acetic Acid. This forces the equilibrium back to the neutral, protonated form (
), which interacts only via Van der Waals forces.[1] -
Switch Solvent: Move from Hexane/EtOAc to DCM/MeOH. The alcohol in MeOH hydrogen bonds with silanols, effectively "masking" them from your compound.
Figure 2: Mechanism of acid modifier preventing tailing.
Q2: I see two peaks with the same mass (Split Peak). Is it an isomer?
Diagnosis: Likely Sample Solvent Effect or pH Mismatch .[1]
-
Solvent Effect: If you dissolved the sample in DMSO or DMF for injection, these strong solvents carry the analyte down the column faster than the mobile phase, causing the band to split or distort.[1]
-
Fix: Use Solid Loading (adsorb crude onto silica/Celite, evaporate solvent, pack into a cartridge).
-
-
pH Mismatch: If the sample is dissolved in basic water (to aid solubility) and injected onto an acidic column, the local pH change causes partial precipitation or ionization differences.
-
Fix: Ensure the sample solvent matches the mobile phase pH.[1]
-
Q3: My aldehyde peak is diminishing, and a new polar peak is appearing.
Diagnosis: On-Column Oxidation. Aldehydes can oxidize to carboxylic acids (forming 3-acetyl-isophthalic acid) when exposed to air on the high-surface-area silica.[1][2]
The Fix:
-
Speed: Run the column faster. Do not leave the compound on the column overnight.
-
Inert Gas: Flush the column with Nitrogen if possible (rarely practical for flash).
-
Alternative: If oxidation is severe, protect the aldehyde as a dimethyl acetal (using MeOH/H+) before purification, then deprotect (hydrolysis) after purification.
Q4: Can I use an amine modifier (TEA) to fix the tailing?
Verdict: ABSOLUTELY NOT.
-
Reason 1: Triethylamine (TEA) is basic. It will deprotonate your carboxylic acid, turning it into a salt (
), which will stick permanently to the silica.[1] -
Reason 2: Primary/Secondary amines react with aldehydes. While TEA is tertiary, trace impurities or degradation could lead to complexation.
-
Rule: Always use Acidic modifiers (AcOH, Formic Acid) for acidic compounds.[1]
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. [1]
-
McCalley, D. V. (2021).[5] Physicochemical Causes of Peak Tailing in Reversed-Phase LC. LCGC North America.
-
Sigma-Aldrich. (n.d.).[6] 3-Formylbenzoic acid Product Reference. (Used for solubility/stability extrapolation). [1]
-
Waters Corporation. (n.d.). Mobile Phase pH Influence on the Retention of Benzoic Acid Derivatives.
Sources
- 1. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 2. EP2952237A1 - Method for purification of benzoic acid - Google Patents [patents.google.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Content Not Available [sigmaaldrich.com]
Technical Support Center: Stability & Degradation of 3-Acetyl-5-formylbenzoic Acid (AFBA)
Executive Summary
You are likely working with 3-Acetyl-5-formylbenzoic acid (AFBA) as a bifunctional linker or an intermediate in API synthesis. This molecule presents a unique "dual-threat" to stability:
-
The Formyl Group (C-5): Highly susceptible to autoxidation (to carboxylic acid) and nucleophilic attack (hemiacetal formation).
-
The Acetyl Group (C-3): A known photosensitizer (acetophenone moiety) capable of initiating radical degradation pathways upon light exposure.
This guide addresses the three most common support tickets we receive regarding AFBA: elusive HPLC peaks, unexplained mass shifts, and sample yellowing.
Module 1: Solvent-Induced Instability (The "Ghost Peak" Issue)
User Question:
"I am analyzing AFBA by HPLC using a Methanol/Water gradient. I see a split peak for my main compound, or sometimes a broad 'fronting' peak. LC-MS shows a mass shift of +32 Da. Is my column failing?"
Technical Diagnosis:
Your column is likely fine.[1] You are observing in-situ hemiacetal formation . The electron-withdrawing nature of the benzoic acid core makes the C-5 aldehyde highly electrophilic. When dissolved in methanol (MeOH), it establishes a rapid equilibrium with its methyl hemiacetal.
The Chemistry:
-
Parent Mass: 192.17 Da (approx)
-
Hemiacetal Mass: 224.21 Da (+32 Da)
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Switch Solvent | Replace Methanol with Acetonitrile (ACN) in both the diluent and mobile phase. ACN is aprotic and cannot form hemiacetals. |
| 2 | Acidify Eluent | If MeOH is mandatory, ensure mobile phase pH is < 3.0 using Formic Acid or TFA. Acid catalysis pushes the equilibrium, but often stabilizes the peak shape by ensuring rapid interconversion relative to the chromatographic timescale. |
| 3 | Temperature | Lower the column temperature to 10°C. Hemiacetal formation is entropy-driven; cooling may shift the equilibrium or slow the kinetics enough to freeze the species (though usually, ACN is the better fix). |
Module 2: Oxidative Degradation (The "Disappearing" Potency)
User Question:
"My solid sample is stable, but once dissolved in DMSO or buffer for biological assays, the potency drops by 10% within 24 hours. A new impurity appears at RRT 0.85."
Technical Diagnosis:
This is Aldehyde Autoxidation . The formyl group at C-5 oxidizes to a carboxylic acid, converting AFBA into 3-acetyl-1,3,5-benzenetricarboxylic acid . This reaction is catalyzed by trace metals and light.
The Mechanism:
-
Initiation: A radical abstracts the aldehydic hydrogen.
-
Propagation: Reaction with
forms a peracid intermediate. -
Termination: The peracid reacts with another aldehyde molecule to form two carboxylic acid molecules.
Troubleshooting Protocol:
-
Degas All Solvents: Sparge buffers with Helium or Nitrogen for 15 minutes before use. Dissolved oxygen is the primary reactant.
-
Chelation: Add 0.1 mM EDTA to aqueous buffers. This sequesters trace metal ions (Fe³⁺, Cu²⁺) that catalyze radical generation.
-
Inert Atmosphere: Store DMSO stock solutions under Argon, not air.
-
Avoid Basic pH: Do not store AFBA in buffers with pH > 8.0. Base catalyzes the disproportionation of aldehydes (Cannizzaro reaction), although the electron-rich nature of the benzoate anion might mitigate this slightly, oxidation remains the primary risk.
Module 3: Photostability (The "Yellowing" Solution)
User Question:
"I left my sample on the benchtop over the weekend. The clear solution turned yellow. Is it still usable?"
Technical Diagnosis:
Discard the sample. The yellowing indicates Photochemical Radical Polymerization .
The C-3 acetyl group functions like acetophenone . Under UV/Visible light, it undergoes an
Visualizing the Pathways
The following diagram maps the degradation logic based on the stressor (Solvent, Air, or Light).
Figure 1: Mechanistic degradation pathways of AFBA showing the divergence based on environmental stressors.
Module 4: Forced Degradation & Validation
To validate your analytical method (HPLC/LC-MS) for AFBA, you must demonstrate specificity—that you can separate the parent from these degradants. Follow this Stress Testing Matrix derived from ICH Q1A(R2) guidelines.
Recommended Stress Conditions
| Stress Type | Condition | Expected Degradant | Analytical Target |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Minimal degradation (Acid stable) | Confirm mass balance |
| Base Hydrolysis | 0.1 N NaOH, RT, 2 hrs | Cannizzaro Products (Alcohol + Acid) | Monitor for disproportionation |
| Oxidation | 3% | Tricarboxylic Acid derivative | Peak at RRT ~0.8-0.9 |
| Photolysis | 1.2 million lux hours | Dimers/Unknowns | Check for broad late-eluting peaks |
| Solvolysis | Reflux in Methanol | Acetal/Hemiacetal | Check for peak splitting/+32 Da shift |
Troubleshooting Decision Tree
Use this workflow to quickly identify the source of your instability.
Figure 2: Rapid diagnostic workflow for AFBA stability issues.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Geneva: ICH, 2003.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.
-
Lozovoy, V. V., et al. "Photodissociation Dynamics of Acetophenone and Its Derivatives."[4] Journal of Physical Chemistry A, vol. 115, no. 11, 2011. (Mechanistic basis for acetyl-group photodegradation).
-
Study.com. "Hemiacetal Formation of Benzaldehyde Derivatives in Methanol." (Confirmation of solvent interaction artifacts).
-
Master Organic Chemistry. "Oxidation of Aldehydes to Carboxylic Acids." (General mechanism for air oxidation of formyl groups).
Sources
Methods for removing specific impurities from 3-Acetyl-5-formylbenzoic acid
This technical guide details the purification of 3-Acetyl-5-formylbenzoic acid (AFBA) . As a bifunctional aromatic intermediate containing a carboxylic acid, a methyl ketone, and a reactive formyl (aldehyde) group, AFBA presents a unique purification challenge.[1][2] The primary difficulty lies in preserving the aldehyde functionality while removing over-oxidized byproducts and unreacted starting materials.[1][2]
Impurity Profile & Chemical Logic
Before initiating purification, it is critical to identify the specific impurities based on your synthesis route.[1][2] AFBA is typically synthesized via the controlled oxidation of 3-acetyl-5-methylbenzoic acid or the hydrolysis of halogenated precursors.
| Impurity Type | Chemical Identity | Origin | Physicochemical Difference |
| Impurity A (Over-oxidation) | 5-Acetylisophthalic acid (Dicarboxylic acid) | Oxidation of the formyl group to a carboxylic acid. | Significantly more acidic; higher polarity; lower solubility in non-polar organics.[1] |
| Impurity B (Starting Material) | 3-Acetylbenzoic acid | Incomplete formylation or loss of formyl group.[2] | Lacks the aldehyde functionality; does not form bisulfite adducts.[2] |
| Impurity C (Reduction) | 3-Acetyl-5-(hydroxymethyl)benzoic acid | Reduction of the formyl group (e.g., during workup).[1][2] | Higher polarity than AFBA; lacks carbonyl reactivity.[1] |
Primary Purification Workflows
Method A: Sodium Bisulfite Adduct Purification (Targeting Impurity B & Non-Aldehydes)
Best for: Removing non-aldehyde impurities (like 3-Acetylbenzoic acid) and protecting the aldehyde during workup.[1][2] Mechanism: Aldehydes form reversible, water-soluble sulfonate adducts with sodium bisulfite.[1] Methyl ketones (like the acetyl group) react much slower and less favorably due to steric hindrance, allowing for selective separation.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude AFBA (10 g) in Ethyl Acetate (100 mL) . Ensure complete dissolution; filter insolubles if necessary.[1]
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 50 mL) to the organic phase.
-
Agitation: Stir vigorously for 30–60 minutes at room temperature. Note: The aldehyde converts to the water-soluble bisulfite adduct.[2]
-
Phase Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains Impurity B (3-Acetylbenzoic acid) and other non-aldehydes.[2] Discard or save for recovery.
-
Aqueous Layer: Contains the AFBA-bisulfite adduct. Keep this layer.
-
-
Wash: Wash the aqueous layer once with fresh Ethyl Acetate (30 mL) to remove entrained organics.[1][2]
-
Regeneration:
-
Cool the aqueous layer to 0–5°C.[2]
-
Slowly add 10% Sodium Carbonate (Na₂CO₃) or dilute H₂SO₄ to adjust pH to ~9–10 (base hydrolysis) or <1 (acid hydrolysis).[1][2] Recommendation: Acid hydrolysis (pH 1) using dilute HCl is often cleaner for benzoic acid derivatives to ensure the carboxylic acid reprecipitates simultaneously.[1][2]
-
Correction: If using acid, the adduct breaks down and AFBA precipitates.[1][2] If it does not precipitate, extract with Ethyl Acetate.[1][2]
-
-
Isolation: Filter the precipitate or extract the regenerated AFBA into Ethyl Acetate, dry over MgSO₄, and concentrate.
Method B: pH-Controlled Differential Precipitation (Targeting Impurity A)
Best for: Removing the over-oxidized dicarboxylic acid impurity (5-Acetylisophthalic acid).[2] Mechanism: The dicarboxylic acid impurity has a lower pKa (is more acidic) and higher water solubility than the mono-acid AFBA.[2]
Step-by-Step Protocol:
-
Solubilization: Suspend crude AFBA in water. Slowly add saturated NaHCO₃ until the solution reaches pH 8.0–8.5 . The solution should be clear.
-
Filtration: Filter off any non-acidic insoluble impurities.[1][3]
-
Controlled Acidification:
-
Slowly add 1N HCl dropwise while monitoring pH with a meter.
-
Target pH 3.5 – 4.0: AFBA (mono-acid) is weaker and less soluble than the dicarboxylic impurity.[2] It will precipitate first.[1]
-
Critical Check: Stop acidification if the precipitate becomes gelatinous or changes color, which may indicate the co-precipitation of the dicarboxylic acid (which usually precipitates at pH < 2.5).[1][2]
-
-
Collection: Filter the solid immediately.[2]
-
Filtrate Check: Acidify the filtrate further to pH 1.0. If a second crop precipitates, analyze it; it is likely the dicarboxylic acid impurity.[1][2]
Visualizing the Workflows
The following diagrams illustrate the decision logic and process flow for purifying AFBA.
Workflow 1: Bisulfite Purification Logic
Caption: Selective extraction of the formyl-containing compound using reversible bisulfite adduct formation.
Workflow 2: pH-Controlled Separation Logic
Caption: Exploiting pKa differences to separate mono-acid AFBA from di-acid impurities.
Troubleshooting & FAQs
Q1: My yield is low after Bisulfite purification. Where is my product?
A: This usually happens during the regeneration step.[2]
-
Check the pH: Ensure the aqueous layer was acidified strongly enough (pH < 1) to break the adduct and protonate the carboxylic acid.[1][2]
-
Solubility: The regenerated AFBA might be slightly water-soluble. Do not rely solely on precipitation.[1] Perform a back-extraction of the acidified aqueous layer with Ethyl Acetate (3x) to recover the product.[1][2]
Q2: I see a new spot on TLC after purification. Did I degrade the compound?
A: Aldehydes are sensitive.[1]
-
Oxidation: If the spot is near the baseline (more polar), air oxidation may have occurred during drying.[1][2] Dry under Nitrogen or Argon.[1]
-
Acetal Formation: If you used Methanol during recrystallization or workup with acid, you might have formed the dimethyl acetal.[1][2] Solution: Stir the solid in dilute aqueous acid (THF/H₂O/HCl) for 30 mins to hydrolyze the acetal back to the aldehyde.
Q3: How do I remove trace metal catalysts (e.g., Pd, Cr) from the synthesis?
A: Benzoic acid derivatives bind metals tightly.[2]
-
Protocol: Dissolve AFBA in Ethyl Acetate and wash with 5% L-Cysteine solution (pH adjusted to 7) or use a commercially available metal scavenger resin (e.g., SiliaMetS® Thiol) stirred for 2 hours.[1][2]
Q4: Which recrystallization solvent is best?
A:
-
Methanol/Water: Dissolve in hot methanol, add water until turbid, cool slowly. Good for general purity.
-
Ethyl Acetate/Hexanes: Good for removing non-polar impurities, but AFBA solubility in Hexanes is very low, so use EtOAc as the primary solvent.[1][2]
Summary of Physicochemical Properties for Workup
| Property | Value/Behavior | Implication for Workup |
| pKa (COOH) | ~3.8 - 4.2 | Precipitates at pH < 4. Soluble in NaHCO₃.[1] |
| Reactivity (CHO) | High | Avoid strong bases (NaOH) to prevent Cannizzaro reaction.[1][2] Use NaHCO₃ or Na₂CO₃.[1] |
| Reactivity (COCH₃) | Moderate | Stable to mild acid/base.[1][2] Less reactive to NaHSO₃ than CHO.[1] |
| Solubility | Soluble: MeOH, EtOAc, DMSO.[1][2] Insoluble: Hexane, Cold Water.[1][2] | Use EtOAc for extraction; Water for washing.[1] |
References
-
Purification of Benzoic Acid Derivatives
-
Bisulfite Adduct Separation
-
pKa Differences in Aromatic Acids
-
Synthesis and Properties of Acetylbenzoic Acids
Sources
Challenges and solutions for scaling up 3-Acetyl-5-formylbenzoic acid synthesis
The following guide serves as a specialized Technical Support Center for the scale-up of 3-Acetyl-5-formylbenzoic acid . This content is designed for process chemists and engineers encountering specific bottlenecks in the transition from gram-scale discovery to kilogram-scale production.
Status: Operational | Tier: Level 3 (Process Optimization)
Executive Summary & Molecule Profile
Target Molecule: this compound Primary Application: Bifunctional linker for Metal-Organic Frameworks (MOFs), heterobifunctional cross-linkers in antibody-drug conjugates (ADCs). Core Challenge: This molecule possesses three distinct reactive oxygen species (carboxylic acid, ketone, aldehyde) on a single benzene ring. The primary scale-up failure mode is chemoselectivity —specifically, preventing the oxidation of the aldehyde (formyl group) into a carboxylic acid, or the haloform degradation of the acetyl group during processing.
Validated Synthetic Route (The "Benzylic Control" Pathway)
Unlike discovery routes that often rely on fragile lithiation strategies (e.g., treating 3,5-dibromobenzoic acid with n-BuLi/DMF), scalable protocols must avoid cryogenic conditions. The industry-standard recommendation for scaling this moiety is the Selective Functionalization of 3-Acetyl-5-methylbenzoic acid .
Process Flow Diagram
The following logic map details the critical decision points and impurity risks associated with this pathway.
Caption: Figure 1. Reaction logic for the conversion of methyl-precursors to the formyl-target, highlighting critical impurity divergence points.
Troubleshooting Guide: Reaction & Work-up
Issue 1: "I am seeing significant amounts of dicarboxylic acid (Impurity B) in my final product."
Diagnosis: Over-oxidation. The formyl group (-CHO) is autoxidizing to a carboxylic acid (-COOH). This is the most common failure mode when scaling from rotovaps to large reactors due to increased air exposure times.
Technical Solution:
-
Switch Oxidants: If you are using KMnO₄ or Chromic acid, stop immediately. These are too strong.
-
Implement the Kornblum Oxidation:
-
Protocol: Dissolve the benzylic bromide intermediate in DMSO. Add solid
(1.5 eq). Heat to 100°C for 2 hours. -
Mechanism:[1][2][3] DMSO acts as the oxidant, converting the bromide to an alkoxysulfonium salt, which eliminates dimethyl sulfide (DMS) to form the aldehyde. This method is self-limiting and rarely over-oxidizes to the acid [1].
-
-
Atmosphere Control: Sparge all reaction vessels and work-up solvents with Nitrogen or Argon. Aldehydes on electron-deficient rings (like benzoic acid) are highly susceptible to aerobic oxidation.
Issue 2: "The radical bromination step is yielding a mixture of products (regio-isomers)."
Diagnosis: Loss of selectivity between the benzylic methyl group and the acetyl alpha-protons.
-
Benzylic C-H BDE: ~88 kcal/mol
-
Acetyl alpha C-H BDE: ~93 kcal/mol While thermodynamics favor the benzylic position, high temperatures or high local concentrations of radical initiator will erode this selectivity.
Technical Solution:
-
Solvent Change: Switch from
(banned/toxic) to Chlorobenzene or Trifluorotoluene . These solvents suppress electrophilic bromination on the ring and favor radical mechanisms. -
Initiator Dosing: Do not add AIBN or Benzoyl Peroxide in one shot. Use a portion-wise addition (e.g., 4 aliquots over 2 hours) to keep the radical concentration low. This enforces the thermodynamic preference for the benzylic position.
-
Light Source: If using photo-bromination, ensure the light source wavelength matches the initiator's homolysis gap (usually 350-400 nm).
Issue 3: "The product is an oil or sticky solid that won't crystallize."
Diagnosis: Presence of unreacted DMSO or acetal byproducts. Acetyl-benzoic acid derivatives are notorious for forming "oils" due to disrupted hydrogen bonding networks.
Technical Solution:
-
Bisulfite Purification (The "Gold Standard" for Aldehydes):
-
Dissolve the crude oil in ethyl acetate.
-
Extract with saturated aqueous Sodium Bisulfite (
) . The aldehyde forms a water-soluble bisulfite adduct; impurities (ketones and unreacted starting material) stay in the organic layer. -
Separate the aqueous layer.
-
Regeneration: Acidify the aqueous layer carefully with
(pH < 2) and heat gently to 40°C to release the pure aldehyde as a precipitate [2].
-
Scale-Up Specifications & Data Tables
Critical Process Parameters (CPP)
| Parameter | Range | Risk of Deviation |
| Bromination Temp | 75°C - 85°C | >90°C: Bromination of acetyl group (Impurity A). <70°C: Reaction stalls. |
| Oxidation pH | 7.5 - 8.5 | >9.0: Cannizzaro reaction (disproportionation of aldehyde). <4.0: Acetal formation if alcohol is present. |
| Drying Temp | < 45°C | >50°C: Decarboxylation or oxidation of the solid cake. |
Solubility Profile (for Purification)
| Solvent | Solubility (25°C) | Application |
| Water (pH 2) | Insoluble | Wash solvent for removal of inorganic salts. |
| Water (pH 8) | Soluble | Dissolves as the carboxylate salt (Use for filtration of insoluble byproducts). |
| Ethyl Acetate | Moderate | Good for extraction, poor for crystallization. |
| Acetonitrile | High | Recommended recrystallization solvent (with water anti-solvent). |
FAQ: Expert Insights
Q: Can I use the Heck reaction to install the acetyl group on 3-formyl-5-bromobenzoic acid? A: It is not recommended. Palladium catalysts often coordinate strongly with the aldehyde and carboxylic acid, poisoning the catalyst. Furthermore, the Heck reaction typically installs a vinyl group, which requires a subsequent oxidation step (Wacker oxidation) to get the ketone. This adds unnecessary steps and cost. The "Methyl-to-Formyl" oxidation route is 40-60% cheaper at scale.
Q: How do I store the bulk material? A: The aldehyde is the weak link. Store under Nitrogen in double-lined polyethylene bags within a fiber drum. Include a desiccant packet. Refrigeration (2-8°C) is highly recommended to prevent the "browning" effect caused by slow autoxidation.
Q: Is the acid chloride of this molecule stable?
A: No. Attempting to make the acid chloride (using
References
-
Organic Chemistry Portal. "Carboxylic Acid Synthesis by Oxidation of Benzylic Substrates." Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. "Siloxane-containing derivatives of benzoic acid: chemical transformation of the carboxyl group." New Journal of Chemistry. Available at: [Link]
Sources
- 1. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]
- 2. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic comparison between 3-Acetyl-5-formylbenzoic acid and its derivatives
[1]
Executive Summary
This compound represents a unique class of "Janus" molecules in drug development—compounds possessing three distinct electrophilic centers (aldehyde, ketone, carboxylic acid) on a rigid benzene scaffold. This guide objectively compares its spectroscopic signature against its mono-functional analogues and key derivatives (Schiff bases and esters).[1]
Key Finding: The spectroscopic identification of this molecule relies on resolving three distinct carbonyl signals. In
Structural & Spectroscopic Logic
The molecule's 1,3,5-substitution pattern creates a chemically asymmetric environment.[1] Unlike symmetric linkers (e.g., isophthalic acid), every position on the ring is magnetically distinct.[1]
The "Three-Carbonyl" Challenge
The core challenge in characterizing this molecule is distinguishing the three carbonyl groups.
-
Formyl (-CHO): Most reactive; forms Schiff bases/hydrazones.[1]
-
Acetyl (-COCH
): Less reactive; requires forcing conditions for condensation.[1] -
Carboxyl (-COOH): Acidic; forms esters/amides or coordinates metals.[1]
Visualization: Spectral Logic Flowchart
The following diagram illustrates the decision tree for assigning spectroscopic signals to the correct functional group.
Caption: Logical workflow for distinguishing the three functional groups using IR and NMR markers.
Comparative Spectroscopic Data
The following data compares the target molecule against its validated structural analogues: 3-Acetylbenzoic acid and 3-Formylbenzoic acid .
H NMR Chemical Shift Comparison (DMSO- )
Note: Data for the target is derived from Substituent Chemical Shift (SCS) additivity rules validated against the analogues.
| Proton Assignment | 3-Acetylbenzoic Acid (Analogue) | 3-Formylbenzoic Acid (Analogue) | This compound (Target) | Diagnostic Feature |
| -CHO (Aldehyde) | N/A | 10.12 ppm (s) | 10.15 ppm (s) | Sharp singlet; disappears upon Schiff base formation. |
| -COOH (Acid) | 13.20 ppm (br) | 13.35 ppm (br) | 13.45 ppm (br) | Exchangeable with D |
| Ar-H (C2) | 8.45 ppm | 8.42 ppm | 8.65 ppm (t) | Most deshielded aromatic proton (between two C=O).[1] |
| Ar-H (C4/C6) | 8.1 - 8.2 ppm | 8.1 - 8.2 ppm | 8.35 - 8.45 ppm | Appears as two distinct singlets or doublets ( |
| -COCH | 2.64 ppm (s) | N/A | 2.68 ppm (s) | Clean 3H singlet; critical for purity integration.[1] |
Infrared (IR) Spectroscopy Markers
The carbonyl region (1650–1750 cm
-
1720–1730 cm
: Aldehyde C=O .[2][1] Often the highest frequency carbonyl.[1] -
1690–1710 cm
: Carboxylic Acid C=O (dimer).[1] Usually the broadest and most intense band.[1] -
1680–1690 cm
: Ketone C=O (conjugated).[1] -
2750 & 2850 cm
: Aldehyde C-H .[2][1] The "Fermi Doublet" is the definitive proof of the formyl group, distinguishing it from the ketone.[1]
Derivative Analysis: Schiff Bases & Esters
In drug discovery, this molecule is rarely the final drug; it is a scaffold.[1] The most common transformation is the selective reaction of the aldehyde to form a Schiff Base (Imine) .[1]
Reaction Pathway Visualization
The diagram below details the selective functionalization pathways.
Caption: Selective derivation pathways. The aldehyde reacts under mild conditions (Schiff base), while the acid requires catalysis (Ester).[1]
Spectroscopic Changes upon Derivatization
Comparing the Target to its Schiff Base Derivative (reaction with aniline):
| Spectral Feature | Target Molecule | Schiff Base Derivative | Interpretation |
| Signal at 10.15 ppm | Disappears | Complete conversion of aldehyde. | |
| Absent | New singlet ~8.5 - 8.8 ppm | Formation of imine bond. | |
| IR (C=O) | Strong band 1720 cm | Disappears (or intensity drops) | Loss of aldehyde carbonyl.[1] |
| IR (C=N) | Absent | New band 1610 - 1630 cm | Diagnostic imine stretch. |
Experimental Protocols
These protocols are designed to be self-validating. If the diagnostic signals (described above) are not observed, the experiment has failed.
Protocol: Selective Schiff Base Formation
Objective: Selectively react the formyl group without affecting the acetyl or carboxyl groups.[1]
-
Dissolution: Dissolve 1.0 eq of This compound in absolute ethanol (0.1 M concentration).
-
Note: If solubility is poor, add minimal DMSO, but avoid heating >60°C to prevent self-condensation.[1]
-
-
Addition: Add 1.05 eq of the primary amine (e.g., aniline) dropwise.[1]
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reaction: Stir at Room Temperature for 4-6 hours.
-
Workup: Pour into ice-cold water. The Schiff base typically precipitates.[1] Filter and wash with cold ether.[1]
Protocol: NMR Sample Preparation
Objective: Prevent signal broadening due to acid exchange.
-
Solvent: Use DMSO-
(99.9% D).[1] CDCl is often too non-polar for the free acid.[1] -
Concentration: Prepare a ~10 mg/mL solution.
-
Acid Peak: The -COOH proton is broad and mobile.[1] To sharpen the spectrum for publication, add 1 drop of D
O to the NMR tube after the initial scan.[1] This will exchange the -COOH and -OH protons, removing them from the spectrum and verifying their assignment.
References
-
Analogue Data (3-Acetylbenzoic acid): SDBS Spectral Database for Organic Compounds, SDBS No. 2736.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link][1]
-
Analogue Data (3-Formylbenzoic acid): SDBS Spectral Database for Organic Compounds, SDBS No. 2738.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link][1]
-
Schiff Base Synthesis Methodology: Qin, W., et al. (2013).[1] "A highly selective fluorescent probe for Zn2+ based on a Schiff base derivative."[1] New Journal of Chemistry. (Methodology adapted for aldehyde selectivity).[2][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
